(3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid
Overview
Description
“(3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has been used in the synthesis of 2-bromo-3-hexyl-5-(4-iodophenyl)thiophene, which has shown high anti-thrombolytic activity .
Synthesis Analysis
The synthesis of “(3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid” involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process .Molecular Structure Analysis
The molecular formula of “(3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid” is C8H9BClFO3 . Its average mass is 218.418 Da and its monoisotopic mass is 218.031738 Da .Chemical Reactions Analysis
“(3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid” is a reactant that has been used in various chemical reactions, including Rh-catalyzed asymmetric addition reactions, Palladium-catalyzed oxidative cross-coupling reactions, and Suzuki-Miyaura coupling .Physical And Chemical Properties Analysis
“(3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid” is a solid substance . Its InChI code is 1S/C8H9BClFO3/c1-2-14-6-4-3-5(9(12)13)8(11)7(6)10/h3-4,12-13H,2H2,1H3 .Scientific Research Applications
Fluorescence Quenching Studies
Boronic acid derivatives, such as 5-chloro-2-methoxyphenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid, have been studied for their fluorescence quenching properties in alcohols, which are critical for sensing and analytical applications. The fluorescence quenching involves interactions with aniline as a quencher, indicating potential use in the detection of amine-containing compounds (Geethanjali et al., 2015).
Synthesis and Crystal Structure Analysis
The synthesis and crystal structure of amino-3-fluorophenyl boronic acids, which are structurally related to the compound , demonstrate their potential in constructing glucose sensing materials that operate at physiological pH. This highlights the role of boronic acids in the development of biosensors and medical diagnostics (Das et al., 2003).
Organic Synthesis Applications
Macrocyclic Chemistry
Boronic esters have found new perspectives in macrocyclic chemistry, with studies on tetrameric macrocyclic compounds and dimeric boronates derived from various aryl boronic acids. These compounds have applications in the development of new materials and chemical sensors (Fárfan et al., 1999).
Kinetic Reactivity Studies
The reactivity of boronic acid and boronate ion towards compounds like Tiron and 2,2'-biphenol has been investigated, providing insights into their reactivity patterns which are crucial for designing boronic acid-based catalysts and reagents in organic synthesis (Watanabe et al., 2013).
Safety And Hazards
Future Directions
The future directions of “(3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid” could involve its use in the synthesis of novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings . It could also be used in the synthesis of o-phenylphenols as potent leukotriene B4 receptor agonists .
properties
IUPAC Name |
(3-chloro-4-ethoxy-2-fluorophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BClFO3/c1-2-14-6-4-3-5(9(12)13)8(11)7(6)10/h3-4,12-13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNGRABEOSVUSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OCC)Cl)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BClFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679922 | |
Record name | (3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid | |
CAS RN |
909122-50-5 | |
Record name | (3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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